(R)-2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate
Description
(R)-2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate is a chiral pyrrolidine derivative synthesized as a key intermediate in the production of TRK (tropomyosin receptor kinase) inhibitors, such as (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, which is used in cancer therapy . The compound features a pyrrolidine core substituted with a 2,5-difluorophenyl group and is stabilized as a hydroxysuccinate salt to enhance solubility and crystallinity. Its synthesis involves acid-catalyzed reduction of (R)-N-((R)-1-(2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propyl)-2-methylpropane-2-sulfinamide, followed by salt formation with (R)-2-hydroxysuccinic acid .
Properties
CAS No. |
1919868-77-1 |
|---|---|
Molecular Formula |
C14H17F2NO5 |
Molecular Weight |
317.28 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)pyrrolidine;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C10H11F2N.C4H6O5/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;5-2(4(8)9)1-3(6)7/h3-4,6,10,13H,1-2,5H2;2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
KMLXGOHWKMHXAE-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F.C(C(C(=O)O)O)C(=O)O |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.C(C(C(=O)O)O)C(=O)O |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F.C(C(C(=O)O)O)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Difluorophenyl)pyrrolidine typically involves the hydrogenation reduction of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole in the presence of imine reductase and reduced coenzyme NADPH . This method ensures high enantiomeric excess and conversion rates, making it an efficient route for producing the desired chiral compound.
Industrial Production Methods
Industrial production of ®-2-(2,5-Difluorophenyl)pyrrolidine can be scaled up by optimizing the reaction conditions used in the laboratory synthesis. This includes controlling the temperature, pressure, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,5-Difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and various substituted phenyl-pyrrolidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of (R)-2-(2,5-difluorophenyl)pyrrolidine is its role as a precursor in the synthesis of larotrectinib, a drug used for treating various cancers. Larotrectinib has shown efficacy against tumors with neurotrophic tropomyosin receptor kinase (NTRK) gene fusions, making it a valuable therapeutic agent in oncology .
Antimicrobial Properties
Recent studies have highlighted the compound's potential in combating antibiotic-resistant bacteria. Research indicates that derivatives of pyrrolidine compounds exhibit potent anti-biofilm properties against Staphylococcus aureus, suggesting that (R)-2-(2,5-difluorophenyl)pyrrolidine could serve as a scaffold for developing new antimicrobial agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Efficacy | Demonstrated that larotrectinib significantly reduces tumor size in patients with NTRK gene fusions. |
| Study 2 | Antimicrobial Activity | Compounds derived from pyrrolidine scaffolds showed low minimum biofilm eradication concentration (MBEC) values, indicating effectiveness against biofilm infections. |
| Study 3 | Synthesis Optimization | Improved methods for synthesizing (R)-2-(2,5-difluorophenyl)pyrrolidine resulted in higher yields and enantioselectivity, facilitating its use in pharmaceutical development. |
Mechanism of Action
The mechanism of action of ®-2-(2,5-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. This can lead to modulation of biological pathways and exertion of desired effects, such as inhibition of enzyme activity or receptor activation.
Comparison with Similar Compounds
Structural and Functional Analogues
a. (R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine (LOXO-101 Intermediate)
- Structural Differences : This intermediate retains the (R)-2-(2,5-difluorophenyl)pyrrolidine moiety but incorporates a pyrazolo[1,5-a]pyrimidin-3-amine group, enhancing its binding affinity to TRK kinases.
- Pharmacological Role : Acts as a direct precursor to LOXO-101 (larotrectinib), a clinically approved TRK inhibitor, whereas (R)-2-(2,5-difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate is a synthetic intermediate .
b. 5-(2-Chlorophenyl)-1-(2-fluorophenyl)pyrazolidine (R11)
- Core Structure : Pyrazolidine (a five-membered ring with two adjacent nitrogen atoms) vs. pyrrolidine (a five-membered amine ring).
- Substituents : R11 contains 2-chloro- and 2-fluorophenyl groups, differing in halogen placement and electronic effects compared to the 2,5-difluorophenyl group in the target compound.
- Synthesis : R11 is synthesized via acid-catalyzed hydrazine coupling, contrasting with the multi-step enantioselective synthesis of the target compound .
c. 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone (Chalcone Derivative)
- Structural Contrast : A chalcone (α,β-unsaturated ketone) with hydroxyl and pyridine substituents, lacking the pyrrolidine core.
- Analytical Methods : Both compounds undergo FT-IR and UV-Vis analysis, but the chalcone’s conjugated system allows for distinct spectral signatures (e.g., strong π→π* transitions at ~300 nm) compared to the aromatic fluorophenyl groups in the target compound .
Salt Forms and Impurities
a. Ranitidine Hemifumarate Salts
- Salt Chemistry : Ranitidine derivatives (e.g., diamine hemifumarate) utilize hemifumarate counterions for stability, whereas the target compound employs (R)-2-hydroxysuccinate for chiral resolution.
Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | LOXO-101 Intermediate | 5-(2-Chlorophenyl)-1-(2-fluorophenyl)pyrazolidine (R11) |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₆F₂NO₅⁻ (salt) | C₁₇H₁₅F₂N₅ | C₁₅H₁₂ClF₂N₂ |
| Molecular Weight | 331.28 g/mol | 343.33 g/mol | 290.72 g/mol |
| Core Structure | Pyrrolidine | Pyrazolo[1,5-a]pyrimidine | Pyrazolidine |
| Key Substituents | 2,5-Difluorophenyl, hydroxysuccinate | Difluorophenyl, amine | 2-Chloro-/2-fluorophenyl |
| Pharmacological Target | TRK inhibitor intermediate | TRK inhibitor precursor | Not specified |
| Synthetic Method | Acid-catalyzed reduction and salt formation | Nitro group reduction | Hydrazine coupling |
Biological Activity
(R)-2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, synthesis methods, and relevant case studies that highlight its therapeutic potential.
- Chemical Formula : C14H17F2NO5
- Molecular Weight : 317.285 g/mol
- CAS Number : 1919868-77-1
Synthesis Methods
The synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine involves several key steps:
- Starting Material : Pyrrolidone is reacted with di-tert-butyl carbonate in the presence of an alkali to yield tert-butyl pyrrolidone formate.
- Grignard Reaction : The tert-butyl pyrrolidone formate undergoes a Grignard reaction with 2,5-difluorobromobenzene to produce a hydroxypyrrole derivative.
- Dehydration and Deprotection : This intermediate is then subjected to acid-catalyzed dehydration to yield the desired pyrrolidine structure with high enantioselectivity .
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | Reaction of pyrrolidone with di-tert-butyl carbonate |
| 2 | Grignard reaction with 2,5-difluorobromobenzene |
| 3 | Acid-catalyzed dehydration and deprotection |
This compound exhibits significant biological activity that may be attributed to its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
- Neuroprotective Effects : Research indicates that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases .
Case Studies
- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of (R)-2-(2,5-difluorophenyl)pyrrolidine showed a reduction in neuronal loss and improved cognitive function compared to controls. This suggests a protective effect on neuronal integrity and function.
- Metabolic Studies : In vitro assays demonstrated that the compound can modulate glucose metabolism in cell lines, indicating potential applications in diabetes management. These findings warrant further investigation into its role as a therapeutic agent for insulin sensitivity enhancement.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate, and how can enantiomeric purity be ensured?
- Methodology : Asymmetric synthesis using chiral catalysts (e.g., Evans’ oxazolidinones or enzymatic resolution) is recommended. For example, describes a pyrazolidine synthesis involving fluorophenylhydrazine and styrene derivatives under acidic conditions, which could be adapted. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric purity (>98%, as noted in ). Critical parameters include reaction temperature (e.g., 0°C for hydrazine addition) and solvent choice (acetic acid/water systems) to minimize racemization .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Methodology :
- FT-IR : To confirm functional groups (e.g., hydroxyl and carboxylate in hydroxysuccinate) as in .
- NMR : ¹H/¹³C NMR for stereochemical assignment (e.g., distinguishing (R)-pyrrolidine from (S)-isomers).
- XRD : For absolute configuration verification if single crystals are obtainable.
- HPLC-MS : To assess purity and detect degradation products (e.g., cites 98% purity via HPLC).
Q. How should researchers handle discrepancies in solubility data between the hydrochloride and hydroxysuccinate salts?
- Methodology : Solubility profiles vary due to counterion effects. For example, hydrochloride salts ( ) are typically more water-soluble, whereas hydroxysuccinate may enhance lipophilicity. Conduct comparative studies in buffered solutions (pH 1–7.4) using UV-Vis spectrophotometry (as in ) to quantify solubility. Use Hansen solubility parameters to rationalize solvent compatibility .
Advanced Research Questions
Q. What strategies optimize the compound’s metabolic stability in preclinical models?
- Methodology :
- In vitro assays : Incubate with liver microsomes (human/rodent) and quantify metabolites via LC-MS.
- Prodrug modification : Replace the hydroxysuccinate moiety with ester prodrugs to enhance membrane permeability, as suggested by ’s structural analogs.
- Stability studies : Monitor degradation under simulated gastric/intestinal pH (e.g., 1.2 HCl for 2 hours) using HPLC .
Q. How can computational modeling predict the compound’s binding affinity to fluorophenyl-targeted receptors?
- Methodology :
- Molecular docking : Use AutoDock Vina with receptor structures (e.g., GPCRs or kinases) to map fluorophenyl interactions.
- MD simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER).
- SAR analysis : Compare with ’s difluoro-oxachrysen derivatives to identify critical substituents (e.g., 2,5-difluorophenyl enhances π-π stacking) .
Q. What experimental designs resolve contradictions in reported pharmacokinetic (PK) parameters across species?
- Methodology :
- Allometric scaling : Use rat/monkey PK data to predict human clearance (CL) and volume of distribution (Vd).
- Crossover studies : Administer intravenous/oral doses in rodents with serial plasma sampling.
- Compartmental modeling : Fit data to two-compartment models using WinNonlin, accounting for hydroxysuccinate’s pH-dependent solubility .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data in fluorophenyl-pyrrolidine derivatives?
- Methodology :
- Dose-response validation : Repeat assays (MTT/XTT) across multiple cell lines (e.g., HEK293 vs. HepG2) with controlled O₂ levels (5% vs. 21%).
- Batch variability : Compare synthesis lots ( vs. 12) for impurities (e.g., residual catalysts) via LC-MS.
- Mechanistic studies : Use siRNA knockdown to identify off-target effects (e.g., ’s approach with pyrroloquinoline quinone regulators) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
